6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. It features a chloro substitution on the benzene ring and is characterized by its unique bicyclic structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified under the category of benzoxazines, which are known for their diverse biological properties. The specific molecular formula is , and it has a molecular weight of approximately 325.18 g/mol. The presence of chlorine atoms in its structure may contribute to its reactivity and interaction with biological targets, making it a subject of research in pharmacology and organic chemistry.
The synthesis of 6-chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions, which facilitates the formation of the oxazine ring.
The molecular structure of 6-chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine includes:
Clc1ccc(cc1Cl)c2cc(NC(=O)c3ccccc3)cc2InChI=1S/C15H12Cl2N2O/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m0/s16-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions typical for benzoxazines:
These reactions often require specific conditions regarding temperature and solvent choice to optimize yield and selectivity.
The mechanism of action for compounds like 6-chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves interactions with biological targets such as enzymes or receptors.
Research suggests that this compound may exhibit:
6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine finds applications in:
This compound exemplifies the importance of heterocyclic chemistry in developing new drugs and understanding their mechanisms of action within biological systems.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2